3-Methylbenzyl alcohol

説明

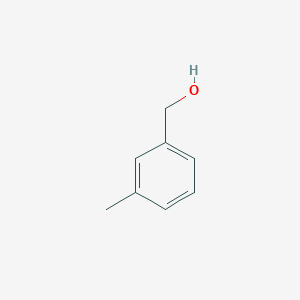

Structure

3D Structure

特性

IUPAC Name |

(3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-3-2-4-8(5-7)6-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCKHVUTVOPLBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4039497 | |

| Record name | 3-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10794 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 3-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10794 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

587-03-1 | |

| Record name | 3-Methylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 587-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTG38P37U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Methylbenzyl Alcohol and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods aim to produce 3-methylbenzyl alcohol in a more straightforward manner from specific starting materials. These approaches include catalytic hydrogenation and novel pathways utilizing renewable resources.

Gas Phase Hydrogenation of Isophthaldehyde over Ni/SiO2 Catalyst

A significant method for the synthesis of 3-methylbenzyl alcohol involves the gas phase hydrogenation of isophthaldehyde. lookchem.comsigmaaldrich.com This reaction is effectively carried out using a Nickel/Silicon Dioxide (Ni/SiO2) catalyst. sigmaaldrich.comsigmaaldrich.com The process selectively hydrogenates one of the aldehyde groups on the isophthaldehyde molecule to a hydroxymethyl group, yielding the target alcohol. The Ni/SiO2 catalyst provides the active sites for the hydrogenation reaction, where nickel is the active metallic component and silica (B1680970) acts as a stable support. tue.nl This method is a key example of selective catalytic reduction in the synthesis of aromatic alcohols.

| Reaction Summary: Hydrogenation of Isophthaldehyde | |

| Starting Material | Isophthaldehyde |

| Product | 3-Methylbenzyl alcohol |

| Catalyst | Ni/SiO2 |

| Reaction Type | Gas Phase Hydrogenation |

Novel Pathways from Ethanol (B145695) with Methacrolein (B123484) Catalyzed by Hydroxyapatite (B223615)

Recent research has unveiled a novel and sustainable pathway for the selective synthesis of 3-methylbenzyl alcohol by co-feeding ethanol with methacrolein over a hydroxyapatite (HAP) catalyst. dlut.edu.cn This is particularly noteworthy because while ortho- and para-isomers of methylbenzyl alcohol have been synthesized from ethanol upgrading, the production of the meta-isomer (3-methylbenzyl alcohol) from ethanol is a new development. dlut.edu.cn In this process, the selectivity for 3-methylbenzyl alcohol can reach up to 36.2%. dlut.edu.cn

The reaction mechanism involves a co-conversion pathway. dlut.edu.cn Density functional theory (DFT) calculations suggest that ethanol first undergoes a Meerwein-Ponndorf-Verley (MPV) hydrogen transfer with methacrolein. dlut.edu.cn This initial step results in the formation of acetaldehyde, which then participates in subsequent reactions that promote the synthesis of the aromatic compound. dlut.edu.cn The use of hydroxyapatite as a catalyst is crucial for these transformations, which include condensation and dehydrocyclization steps. researchgate.netacs.org

| Reaction Summary: Ethanol and Methacrolein Co-conversion | |

| Reactants | Ethanol, Methacrolein |

| Product | 3-Methylbenzyl alcohol |

| Catalyst | Hydroxyapatite (HAP) |

| Key Finding | Novel pathway to the meta-isomer |

| Reported Selectivity | Up to 36.2% |

Indirect Synthetic Routes and Precursor Utilization

Indirect methods involve the synthesis of 3-methylbenzyl alcohol and its derivatives through the chemical modification of precursor compounds, such as halogenated analogues.

From Halogenated Methylbenzyl Alcohol Analogues

Halogenated derivatives of 3-methylbenzyl alcohol, such as 2-bromo-6-chloro-3-methylbenzyl alcohol, are synthesized through the direct halogenation of a suitable methylbenzyl alcohol precursor. aobchem.com The process for creating similar halogenated benzyl (B1604629) alcohols, for instance, involves the bromination of the corresponding benzyl alcohol. This type of reaction typically utilizes brominating agents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under controlled temperature conditions, often between 0–25°C. The choice of solvent, such as dichloromethane (B109758) or ether, and the precise control of stoichiometric ratios are critical for achieving high purity of the final halogenated product.

| General Halogenation Process | |

| Substrate | Methylbenzyl alcohol derivative |

| Target Example | 2-Bromo-6-chloro-3-methylbenzyl alcohol |

| Typical Reagents | Hydrobromic acid (HBr), Phosphorus tribromide (PBr₃) |

| Key Parameters | Controlled temperature, appropriate solvent |

An established indirect route to methylbenzyl alcohols is the hydrolysis of the corresponding xylyl halide. orgsyn.org Specifically, 3-methylbenzyl alcohol can be produced from the hydrolysis of m-xylyl bromide (also known as 1-(bromomethyl)-3-methylbenzene). nih.gov This reaction involves the substitution of the bromine atom with a hydroxyl group from water. The hydrolysis of primary and secondary alkyl halides to their corresponding alcohols is a known chemical transformation. google.com Studies have shown that m-methylbenzyl alcohol can be generated from the corresponding chlorinated xylene, and this can occur even spontaneously without bacterial presence, indicating the compound's susceptibility to hydrolysis. nih.gov The hydrolysis of the o- and p-isomers of xylyl bromide is known to be rapid, suggesting a similar reactivity for the meta-isomer. nih.gov

| Hydrolysis of Xylyl Bromide | |

| Precursor | m-Xylyl Bromide |

| Product | 3-Methylbenzyl alcohol |

| Reaction Type | Hydrolysis |

| Mechanism | Nucleophilic substitution of bromide by a hydroxyl group |

From Toluic Acid and its Esters

The reduction of toluic acid and its ester derivatives presents a common and effective route for the synthesis of 3-methylbenzyl alcohol. This transformation typically involves the use of powerful reducing agents capable of converting carboxylic acids and esters to primary alcohols.

Lithium Aluminum Hydride Reduction of o-Toluic Acid or Ethyl o-Toluate

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent widely employed for the reduction of various carbonyl-containing functional groups, including carboxylic acids and esters. masterorganicchemistry.comcommonorganicchemistry.com The synthesis of o-methylbenzyl alcohol has been successfully achieved through the reduction of o-toluic acid or its corresponding ethyl ester, ethyl o-toluate, using LiAlH₄. orgsyn.org This method is noted for yielding purer products compared to some alternative approaches like the Grignard reaction. orgsyn.org

The general mechanism for the reduction of a carboxylic acid with LiAlH₄ involves an initial acid-base reaction to form a carboxylate salt, followed by nucleophilic attack of the hydride on the carbonyl carbon. masterorganicchemistry.com For esters, the mechanism proceeds via nucleophilic addition of a hydride to the carbonyl group, leading to an aldehyde intermediate which is then further reduced to the primary alcohol. masterorganicchemistry.com

A typical laboratory procedure involves the dropwise addition of a solution of the toluic acid or its ester in a dry ether solvent, such as tetrahydrofuran (B95107) (THF), to a suspension of LiAlH₄ in the same solvent. commonorganicchemistry.commdma.ch The reaction is often carried out at reduced temperatures initially (e.g., 0 °C) and may be followed by a period of reflux to ensure complete conversion. mdma.chic.ac.uk A careful workup procedure is necessary to decompose the excess LiAlH₄ and the resulting aluminum salts, which often involves the sequential addition of water and a sodium hydroxide (B78521) solution. researchgate.net

Grignard Reagent Reactions

Grignard reagents, with the general formula RMgX, are powerful nucleophiles that react with a variety of carbonyl compounds to form new carbon-carbon bonds and, upon workup, alcohols. libretexts.org The synthesis of benzyl alcohols, including 3-methylbenzyl alcohol, can be achieved through the reaction of an appropriate Grignard reagent with an aldehyde or ketone.

For instance, the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with 3-methylbenzaldehyde (B113406) would yield a secondary alcohol, 1-(3-methylphenyl)ethanol, after acidic workup. To obtain the primary alcohol, 3-methylbenzyl alcohol, a Grignard reagent derived from a 3-methylbenzyl halide (e.g., 3-methylbenzylmagnesium bromide) would be reacted with formaldehyde. libretexts.org However, it has been noted that this approach may yield less pure products compared to the lithium aluminum hydride reduction of the corresponding toluic acid or ester. orgsyn.org

The reaction of Grignard reagents with esters can also be utilized. In this case, two equivalents of the Grignard reagent react with the ester to produce a tertiary alcohol where two of the alkyl groups attached to the carbinol carbon originate from the Grignard reagent. libretexts.org Carboxylic acids themselves are generally not suitable for direct reaction with Grignard reagents as the acidic proton of the carboxylic acid will react with the basic Grignard reagent in an acid-base reaction rather than undergoing nucleophilic addition. libretexts.org

Chlorination of Alcohols via Lewis Acid Catalysis (e.g., AlCl₃)

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. A facile method for the chlorination of benzylic alcohols, including 3-methylbenzyl alcohol, involves the use of aluminum chloride (AlCl₃) as a Lewis acid catalyst. scirp.orgoalib.com This method offers several advantages, including the use of a low-cost and commercially available reagent, convenient product isolation, and high conversion with excellent selectivity. scirp.orgresearchgate.net

In a typical procedure, 3-methylbenzyl alcohol is reacted with AlCl₃ in a solvent such as 1,4-dioxane (B91453) at an elevated temperature, for example, 70°C. scirp.orgresearchgate.net This process can lead to a near-quantitative conversion of the alcohol to 3-methylbenzyl chloride. scirp.org The reaction is highly selective for the formation of the aromatic chloride, with no electrophilic substitution on the aromatic ring being detected. scirp.org Other Lewis acids like ZnCl₂, SnCl₂, SnCl₄, FeCl₂, and FeCl₃ were found to be ineffective under the optimized conditions. scirp.org

The proposed mechanism involves the coordination of the Lewis acid AlCl₃ to the hydroxyl group of the alcohol, enhancing its leaving group ability. This is followed by nucleophilic attack of a chloride ion. A notable feature of this system is the precipitation of the regenerated aluminum salt from the reaction mixture, allowing for its easy separation by filtration. scirp.org

Table 1: Optimization of the Chlorination of 3-Methylbenzyl Alcohol with AlCl₃

| Entry | Molar Ratio (Alcohol:AlCl₃) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | 1:0.5 | 70 | 5 | 58 | 50 |

| 2 | 1:1.0 | 70 | 5 | 81 | 94 |

| 3 | 1:1.5 | 70 | 5 | 100 | 100 |

| 4 | 1:1.75 | 70 | 5 | 100 | >99 |

| 5 | 1:2.0 | 70 | 5 | 100 | >99 |

| 6 | 1:1.75 | 30 | 5 | 34 | 46 |

| 7 | 1:1.75 | 40 | 5 | 62 | 56 |

| 8 | 1:1.75 | 50 | 5 | 88 | 77 |

| 9 | 1:1.75 | 60 | 5 | 92 | 82 |

| 10 | 1:1.75 | 70 | 3 | 99 | 98 |

| 11 | 1:1.75 | 70 | 4 | 99 | 99 |

| Data sourced from Ma, H., et al. (2012). scirp.orgresearchgate.net |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of 3-methylbenzyl alcohol is of significant interest, particularly in the pharmaceutical and materials science fields. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule, which is crucial as different stereoisomers can exhibit vastly different biological activities and physical properties.

Preparation of (S)-3-Bromo-Alpha-Methylbenzyl Alcohol

The synthesis of enantiomerically pure (S)-3-bromo-alpha-methylbenzyl alcohol can be achieved through various stereoselective methods. One reported method involves the reaction of 3-bromobenzaldehyde (B42254) with trimethylaluminum (B3029685) in a suitable solvent like dichloromethane at low temperatures (-78 °C). chemicalbook.com This reaction, after being allowed to warm to room temperature and then quenched with aqueous hydrochloric acid, yields 1-(3-bromophenyl)ethanol. chemicalbook.com The purification of the crude product is typically carried out using silica gel flash column chromatography. chemicalbook.com To achieve the desired stereoselectivity, chiral catalysts or auxiliaries are often employed in such reactions.

Synthesis of Optically Active m-Acyloxy-α-[(methylamino)methyl]benzyl alcohols

Optically active m-acyloxy-α-[(methylamino)methyl]benzyl alcohols are a class of compounds with potential pharmaceutical applications. google.comunifiedpatents.comlookchem.com Their synthesis often involves a multi-step sequence starting from an optically active precursor. For example, optically pure (R)-(-)-m-trimethylacetoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride has been synthesized from (R)-(-)-phenylephrine. nih.gov

The synthetic route involves the condensation of (R)-(-)-phenylephrine with acetone (B3395972) in the presence of calcium carbide to form an oxazolidine (B1195125) derivative. This intermediate is then treated with thallous ethoxide in ether, followed by trimethylacetyl chloride to yield the phenolic ester. The final step involves the cleavage of the oxazolidine ring using one equivalent of hydrogen chloride in ethanol. nih.gov Another approach describes the treatment of an ethereal solution of (R)-2,2,3-trimethyl-5-(m-trimethylacetoxyphenyl)-1,3-oxazolidine with hydrogen chloride gas, followed by evaporation and recrystallization from ethanol and hexane (B92381) to yield the desired product. prepchem.com

Oxidation and Oxidative Esterification of 3-Methylbenzyl Alcohol

The oxidation of 3-methylbenzyl alcohol can lead to various products, primarily the corresponding aldehyde, and under certain conditions, can proceed to form esters through oxidative self-esterification.

Aerobic Oxidation Studies

The selective oxidation of alcohols using molecular oxygen as the oxidant is a key area of green chemistry. Research into the aerobic oxidation of 3-methylbenzyl alcohol has explored the use of metal-free catalyst systems. One such system employs a 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) catalyst supported on periodic mesoporous organosilica with an ionic liquid framework (ABNO@PMO-IL-Br). rsc.org

In a typical procedure, the oxidation of 3-methylbenzyl alcohol is carried out in toluene (B28343) at 50°C under an oxygen atmosphere (1 atm), utilizing the ABNO@PMO-IL-Br catalyst in the presence of tert-butyl nitrite (B80452) (TBN) and HCl. The progress of the reaction is monitored by gas chromatography. rsc.org This method is part of a broader study on the cooperative catalysis for the aerobic oxidation and oxidative esterification of various alcohols. rsc.org

Oxidation to Aldehydes and Ketones

The controlled oxidation of 3-methylbenzyl alcohol to 3-methylbenzaldehyde is a fundamental transformation in organic synthesis. Various methods have been developed to achieve this conversion with high efficiency and selectivity.

Enzymatic Oxidation: Microbial degradation pathways offer a biochemical route for this oxidation. The enzyme NAD⁺-dependent dehydrogenase (EC 1.1.1.90) can oxidize 3-methylbenzyl alcohol to 3-methylbenzaldehyde. This enzymatic reaction is a key step in the degradation of 1,3-dimethylbenzene by microorganisms.

Electrochemical Oxidation: A green and efficient method for this oxidation is through direct, mediator-free electro-oxidation. Using this technique, 3-methylbenzyl alcohol has been converted to 3-methylbenzaldehyde in near-quantitative yield (99%). rsc.orgbirmingham.ac.uk This approach avoids the use of chemical oxidants, aligning with the principles of green chemistry. rsc.org

Chemical Oxidation: Traditional chemical oxidants like potassium permanganate (B83412) are also effective for the oxidation of 3-methylbenzyl alcohol to 3-methylbenzaldehyde. vulcanchem.com Furthermore, catalyst systems such as copper(I) bromide combined with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) have been shown to be effective for the aerobic oxidation of a range of substituted benzyl alcohols to their corresponding aldehydes at room temperature. rsc.org

Table 1: Selected Methods for the Oxidation of 3-Methylbenzyl Alcohol to 3-Methylbenzaldehyde This table is interactive. You can sort and filter the data.

| Method | Oxidant/Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Electrochemical Oxidation | - (Direct) | Not specified | Not specified | 99 | rsc.org, birmingham.ac.uk |

| Enzymatic Oxidation | NAD⁺-dependent dehydrogenase | Aqueous | Not specified | Not specified | |

| Chemical Oxidation | Potassium permanganate | Not specified | Not specified | Not specified | vulcanchem.com |

| Aerobic Oxidation | Cu(I)Br/TEMPO/NMI | Acetonitrile | Room Temp. | ~65 (for analogs) | rsc.org |

Self-Esterification Processes

Oxidative self-esterification is a reaction where an alcohol is first oxidized to an aldehyde or carboxylic acid intermediate, which then reacts with another molecule of the alcohol to form an ester. This transformation can be achieved under metal-free conditions.

The use of basic ionic liquids, specifically 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc), has been shown to effectively catalyze the oxidative self-esterification of various benzylic alcohols using molecular oxygen as the oxidant. nih.gov For example, 4-methylbenzyl alcohol, a close analog of 3-methylbenzyl alcohol, was converted to its self-esterification product, 4-methylbenzyl 4-methylbenzoate, with a 92% yield. nih.gov The reaction is typically performed at 80°C under 1 MPa of oxygen pressure. nih.gov The catalytic activity is attributed to a synergistic effect between the cation and anion of the ionic liquid. nih.gov

It is also postulated that self-esterification can occur during the aerobic oxidation of primary alcohols, particularly when the alcohol is less reactive. The proposed mechanism involves the formation of a hemiacetal intermediate from the initially formed aldehyde and a second alcohol molecule, which is then further oxidized to the ester. rsc.org

Hydrogenolysis and Hydrogenation Studies

Hydrogenolysis and hydrogenation are important reduction reactions. In the context of benzyl alcohols, hydrogenolysis involves the cleavage of the C-O bond, while hydrogenation typically refers to the saturation of the aromatic ring.

Hydrogenolysis of α-Methylbenzyl Alcohol

α-Methylbenzyl alcohol is a common model compound for studying the hydrogenolysis of the C-OH bond in benzylic alcohols. The hydrogenolysis of α-methylbenzyl alcohol to ethylbenzene (B125841) has been extensively studied using heterogeneous catalysts.

A prominent catalyst for this reaction is palladium supported on carbon (Pd/C). researchgate.netresearchgate.netiaea.org Studies have shown that Pd/C is highly effective and selective for this transformation, inhibiting the hydrogenation of the aromatic ring, thus preventing the formation of byproducts like 1-cyclohexylethanol (B74718) or ethylcyclohexane. researchgate.netresearchgate.net The reaction is typically carried out in the presence of molecular hydrogen. The use of alcohol solvents is beneficial due to their polarity and ability to dissolve the reactants. researchgate.net The palladium nanoparticles on the carbon support are well-dispersed and crystalline, contributing to the catalyst's high activity. researchgate.netresearchgate.net

Table 2: Hydrogenolysis of α-Methylbenzyl Alcohol to Ethylbenzene This table is interactive. You can sort and filter the data.

| Catalyst | Hydrogen Source | Key Finding | Reference |

|---|---|---|---|

| Pd/C | H₂ | High selectivity to ethylbenzene; inhibits aromatic ring hydrogenation. | researchgate.net, researchgate.net |

| Pd/TiO₂ | H₂ | Activity order: benzyl alcohol > 1-phenylethanol. | researchgate.net |

| Pd/SiO₂ | H₂ | Forms by-products due to strong acid sites. | researchgate.net |

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) offers an alternative to using molecular hydrogen, employing a hydrogen donor molecule instead. This method is often considered safer.

Formic acid is a commonly used hydrogen donor in palladium-catalyzed transfer hydrogenolysis of benzylic alcohols. researchgate.netacs.org The CTH of α-methylbenzyl alcohol to ethylbenzene using a Pd/C catalyst and formic acid has been demonstrated with high conversion (98.8%) and selectivity (98.8%) at 80°C. researchgate.net The reaction mechanism is proposed to involve the formation of a formato-palladium species, followed by a rate-limiting hydride transfer to an active palladium-hydrogen species which then performs the hydrogenolysis. acs.org

Another approach involves the use of glucose as a sustainable hydrogen donor in an iridium-catalyzed transfer hydrogenation. This system has been applied to the reduction of various aldehydes to their corresponding alcohols. For instance, p-methylbenzaldehyde was effectively reduced to p-methylbenzyl alcohol. mdpi.com While this is the reverse reaction, it highlights the potential of transfer hydrogenation systems in the chemistry of methylbenzyl derivatives.

Table 3: Catalytic Transfer Hydrogenation/Hydrogenolysis of Methylbenzyl Derivatives This table is interactive. You can sort and filter the data.

| Substrate | Catalyst | Hydrogen Donor | Product | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| α-Methylbenzyl alcohol | Pd/C | Formic Acid | Ethylbenzene | 98.8% Conversion, 98.8% Selectivity | researchgate.net |

| p-Methylbenzaldehyde | Iridium complex | Glucose | p-Methylbenzyl alcohol | Good Yield | mdpi.com |

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms Involving the Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 3-methylbenzyl alcohol, participating in fundamental organic reactions such as esterification, etherification, and dehydration.

Esterification Reactions

Esterification of 3-methylbenzyl alcohol is a common transformation, typically achieved through reaction with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. cerritos.edujk-sci.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol or the removal of water is often employed. cerritos.edujk-sci.comtcu.edu

The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of 3-methylbenzyl alcohol. cerritos.edupatsnap.com The subsequent steps involve proton transfer and the elimination of a water molecule to yield the corresponding ester. cerritos.edu

For instance, the reaction of 3-methylbenzyl alcohol with a carboxylic acid under acidic conditions produces a 3-methylbenzyl ester. The rate and yield of these reactions can be influenced by factors such as the nature of the carboxylic acid, the catalyst used, and the reaction conditions. dergipark.org.tr In addition to traditional acid catalysis, other methods like using 2-benzyloxy-1-methylpyridinium triflate (BnOPT) can be employed for benzylation, which is a form of esterification when reacting with carboxylic acids. orgsyn.org

Table 1: Examples of Esterification Reactions with 3-Methylbenzyl Alcohol

| Carboxylic Acid | Catalyst | Product | Reference |

| Acetic Acid | Sulfuric Acid | 3-Methylbenzyl acetate (B1210297) | cerritos.edu |

| Benzoic Acid | Hydrochloric Acid | 3-Methylbenzyl benzoate (B1203000) | jk-sci.com |

This table provides illustrative examples of esterification reactions.

Etherification Reactions and Protecting Group Chemistry

The hydroxyl group of 3-methylbenzyl alcohol can be converted into an ether through various methods, most notably the Williamson ether synthesis. organic-chemistry.orgmasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comyoutube.com The use of a strong base like sodium hydride is common for the initial deprotonation. organic-chemistry.orgyoutube.com

The benzyl (B1604629) group, including the 3-methylbenzyl group, is frequently used as a protecting group for alcohols in multi-step organic synthesis. organic-chemistry.org This is due to its stability under a wide range of reaction conditions and its relatively straightforward removal. organic-chemistry.org For instance, the 3-methylbenzyl group can be introduced to protect a hydroxyl functionality and later removed to reveal the alcohol. google.com Deprotection is often achieved through methods like catalytic hydrogenation. organic-chemistry.org

Alternative methods for etherification include using reagents like 2-benzyloxy-1-methylpyridinium triflate (BnOPT), which allows for the benzylation of alcohols under nearly neutral conditions, avoiding the need for strong acids or bases that some substrates may not tolerate. orgsyn.org

Table 2: Comparison of Etherification Methods

| Method | Reagents | Conditions | Key Features | Reference |

| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Alkyl Halide | Varies | Classic SN2 reaction, good for primary halides. | masterorganicchemistry.comyoutube.com |

| Using BnOPT | Alcohol, BnOPT | Mild heating | Tolerates sensitive functional groups. | orgsyn.org |

This table summarizes common methods for the etherification of alcohols.

Dehydration Pathways

Under acidic conditions, 3-methylbenzyl alcohol can undergo dehydration to form 3-methylstyrene. This elimination reaction typically proceeds through an E1 mechanism due to the stability of the resulting benzylic carbocation. chemdictionary.org The reaction is initiated by the protonation of the hydroxyl group by the acid, forming a good leaving group (water). chemdictionary.orgscience-revision.co.uk Loss of the water molecule generates a carbocation, which is then stabilized by resonance with the aromatic ring. chemdictionary.org Finally, a proton is eliminated from an adjacent carbon to form the alkene. chemdictionary.orgscience-revision.co.uk

The ease of dehydration follows the order: tertiary > secondary > primary alcohols, which correlates with the stability of the carbocation intermediate. chemdictionary.orgscience-revision.co.uk As a primary benzylic alcohol, 3-methylbenzyl alcohol forms a relatively stable carbocation, facilitating this reaction. The choice of acid catalyst and reaction temperature can influence the efficiency of the dehydration process. science-revision.co.uk For example, vapor-phase dehydration over metal oxide catalysts like aluminum oxide is also a viable method. google.com

Reactions of the Aromatic Ring System

The benzene (B151609) ring of 3-methylbenzyl alcohol is susceptible to electrophilic aromatic substitution, with the existing substituents directing the position of incoming electrophiles.

Substitution Reactions and Regioselectivity

The aromatic ring of 3-methylbenzyl alcohol contains two substituents: a methyl group (-CH₃) and a hydroxymethyl group (-CH₂OH). Both of these groups are ortho, para-directing activators for electrophilic aromatic substitution. prutor.ai This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups.

In the case of 3-methylbenzyl alcohol, the methyl group is at position 3. Therefore, it directs incoming electrophiles to positions 2, 4, and 6. The hydroxymethyl group at position 1 also directs to positions 2, 4, and 6. The directing effects of both groups reinforce each other, leading to substitution primarily at the 2, 4, and 6 positions.

An example of this is the nitration of aromatic compounds. While specific studies on the nitration of 3-methylbenzyl alcohol are not abundant, the general principles of electrophilic aromatic substitution suggest that nitration would yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-methylbenzyl alcohol. rsc.org The exact ratio of these isomers would depend on the specific reaction conditions.

Influence of Steric and Electronic Effects on Reactivity

Both steric and electronic effects play a crucial role in the reactivity and regioselectivity of electrophilic substitution on the 3-methylbenzyl alcohol ring.

Electronic Effects: Both the methyl and hydroxymethyl groups are electron-donating. The methyl group donates electron density through an inductive effect and hyperconjugation. dalalinstitute.com The hydroxymethyl group is also weakly activating. These electron-donating properties increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. rsc.org This increased reactivity facilitates electrophilic substitution reactions.

Steric Effects: Steric hindrance can influence the regioselectivity of the substitution. While both ortho positions (2 and 6) are electronically activated, the position ortho to the larger hydroxymethyl group (position 2) might be slightly less favored for substitution by a bulky electrophile compared to the position ortho to the smaller methyl group (position 4, which is also para to the hydroxymethyl group). However, the position para to the hydroxymethyl group (position 4) is generally sterically accessible. The substitution at position 6 is ortho to the methyl group and meta to the hydroxymethyl group. Therefore, the substitution pattern is a result of the interplay between the activating electronic effects and the steric hindrance of the substituents.

In reactions like Friedel-Crafts alkylation, where both the electrophile and the transition state can be bulky, steric effects can be more pronounced, potentially favoring substitution at the less hindered para position. researchgate.net

Catalytic Transformations and Reaction Kinetics

The chemical behavior of 3-methylbenzyl alcohol in various catalytic systems has been a subject of significant research, focusing on its conversion to valuable chemicals. The reactivity and reaction rates are highly dependent on the choice of catalyst and reaction conditions.

A variety of catalysts have been employed to facilitate the transformation of 3-methylbenzyl alcohol.

Palladium (Pd): Palladium-based catalysts are effective for the hydrogenolysis of benzylic alcohols. The hydrogenolysis rate of benzylic alcohols over a Pd/C catalyst has been shown to increase significantly with a decrease in pH from 7 to 0.6. nih.gov This suggests that the reaction is acid-catalyzed. Furthermore, a combination of palladium and copper has been used in the co-catalyzed enantio- and diastereodivergent benzylic substitution reactions to synthesize various benzylic alcohol derivatives. osti.gov

Nickel/Silica (B1680970) (Ni/SiO2): 3-Methylbenzyl alcohol is involved in the gas-phase hydrogenation of isophthaldehyde over a Ni/SiO2 catalyst. researchgate.netaip.orgresearchgate.net This highlights its role as an intermediate in the synthesis of other compounds.

ABNO@PMO-IL-Br: The bifunctional catalyst ABNO@PMO-IL-Br, which contains 9-azabicyclo[3.3.1]nonane-3-one N-oxyl (keto-ABNO) within a periodic mesoporous organosilica with bridged imidazolium (B1220033) groups, has been shown to be robust for the metal-free aerobic oxidation of 3-methylbenzyl alcohol. researchgate.netnih.govbohrium.com This system operates under an oxygen balloon and is notable for its synergistic effect between the TEMPO moieties and bromide ions. bohrium.comrsc.org

Hydroxyapatite (B223615) (HAP): Hydroxyapatite has emerged as a significant catalyst for the synthesis of 3-methylbenzyl alcohol. A novel reaction pathway has been developed for the selective synthesis of 3-methylbenzyl alcohol (3-MB-OH) by co-feeding ethanol (B145695) with methacrolein (B123484) over HAP, achieving a selectivity of up to 36.2%. nist.gov While metal-modified HAP is typically used to produce ortho- and para-isomers of methylbenzyl alcohol from ethanol, the introduction of methacrolein is crucial for the formation of the meta-isomer. nist.govuq.edu.au In-situ diffuse reflectance infrared Fourier-transform spectroscopy has confirmed that the presence of methacrolein leads to the production of 3-MB-OH. nist.gov

Kinetic studies reveal how the structure of 3-methylbenzyl alcohol and reaction conditions influence its conversion rates.

The position of the methyl group on the benzene ring has a notable effect on the reaction rate in various catalytic systems. In the aerobic oxidation of methylbenzyl alcohol isomers, the conversion rates were found to decrease in the order of 4-methylbenzyl alcohol > 3-methylbenzyl alcohol > 2-methylbenzyl alcohol. rsc.org This trend is attributed to steric hindrance. A similar observation was made in the α-alkylation of phenylacetonitrile (B145931) with methyl-substituted benzyl alcohols, where the activity also decreased in the order of 4-methyl, 3-methyl, and 2-methylbenzyl alcohol due to steric hindrance effects. sci-hub.se

In the context of biodegradation, the maximal rates of the initial monooxygenation step of intermediates in the toluene (B28343) catabolic pathway, including 3-methylbenzyl alcohol, have been studied in Pseudomonas putida. rsc.org These studies showed that the rates for this step and the conversion of carboxylic acids are lower than those for the intermediate dehydrogenation steps. rsc.org

Furthermore, in photocatalytic conversions using β-cyclodextrin decorated CdS nanocrystals, a steric hindrance effect was observed for the three methylbenzyl alcohol isomers, with 2-methylbenzyl alcohol showing much lower activity than 3- and 4-methylbenzyl alcohol. A kinetic isotope effect (kH/kD) of 4.4, determined using 4-methylbenzyl alcohol and its deuterated analogue, confirmed that the activation of the C–H bond at the benzylic position is involved in the rate-determining step.

Table 1: Influence of Methyl Group Position on Catalytic Oxidation Conversion

| Substrate | Conversion (%) | Selectivity (%) | Catalyst |

|---|---|---|---|

| 4-Methylbenzyl alcohol | 52.6 | 97.3 | CoSi alloy |

| 3-Methylbenzyl alcohol | 42.5 | 88.3 | CoSi alloy |

| 2-Methylbenzyl alcohol | 30.2 | 92.5 | CoSi alloy |

Data from a study on solvent-free selective oxidation. rsc.org

Understanding the reaction mechanisms is crucial for optimizing catalytic processes. For 3-methylbenzyl alcohol and related benzyl alcohols, several mechanisms have been proposed.

A prominent mechanism is the dehydration of a protonated benzyl alcohol . In the hydrogenolysis of benzylic alcohol over a Pd/C catalyst, the reaction is believed to proceed through the dehydration of a protonated benzyl alcohol to form a benzylic carbenium ion, which is then followed by a hydride addition to yield toluene. nih.gov The dehydration of the protonated alcohol is considered the kinetically relevant step. nih.gov The general mechanism for the acid-catalyzed dehydration of alcohols involves three main steps:

Formation of a protonated alcohol: The alcohol's hydroxyl group is protonated by an acid, forming an alkyloxonium ion, which is a good leaving group.

Formation of a carbocation: The alkyloxonium ion departs, leaving behind a carbocation. This is typically the slowest, rate-determining step.

Formation of the final product: A base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond in the case of alkene formation, or in the case of hydrogenolysis, a hydride adds to the carbenium ion. nih.gov

In the synthesis of 3-methylbenzyl alcohol over hydroxyapatite , a co-conversion pathway of ethanol and methacrolein has been proposed. nist.gov Theoretical studies suggest that ethanol first undergoes a Meerwein-Ponndorf-Verley hydrogen transfer with methacrolein. This leads to the formation of acetaldehyde, which then promotes the synthesis of aromatic compounds. nist.gov

For the chlorination of 3-methylbenzyl alcohol using aluminum chloride (AlCl3) in 1,4-dioxane (B91453), a plausible mechanism involves the coordination of AlCl3 with the hydroxyl group. This forms an intermediate that subsequently undergoes nucleophilic substitution with a chloride ion to produce 3-methylbenzyl chloride.

In Silico and Computational Mechanistic Studies

Computational methods provide deep insights into the reaction mechanisms and energetics that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules. For 3-methylbenzyl alcohol and its derivatives, DFT calculations have been instrumental in elucidating reaction pathways and catalyst-substrate interactions.

In the context of the hydroxyapatite-catalyzed synthesis of 3-methylbenzyl alcohol, DFT calculations have shown that the Meerwein-Ponndorf-Verley hydrogen transfer between ethanol and methacrolein is a key step. nist.gov DFT has also been employed to study the stereochemical outcomes of Pd/Cu co-catalyzed asymmetric benzylic substitution reactions, revealing that the outcome is governed by the nucleophilic attack on a key η³-oxybenzyl-Pd intermediate. osti.gov

Broader studies on benzyl alcohol oxidation have utilized DFT to understand the role of catalysts like graphene oxide. These calculations help in investigating the formation of possible bonds by analyzing global and local reactivity indexes and understanding the stability and nature of interactions between reactants and the catalyst surface through non-covalent interaction (NCI) analysis. DFT has also been used to explore the structural and electronic properties of catalysts, such as the binding mechanism of reactants to the catalyst surface. For benzyl alcohol derivatives, DFT simulations can help predict their behavior in various reactions.

Table 2: Applications of DFT in Studying Benzyl Alcohol Reactions

| Application | System Studied | Key Finding |

|---|---|---|

| Reaction Pathway | Ethanol + Methacrolein over HAP | Ethanol preferentially undergoes Meerwein-Ponndorf-Verley hydrogen transfer. nist.gov |

| Stereochemistry | Pd/Cu co-catalyzed benzylic substitution | Stereochemical outcome is governed by nucleophilic attack on a Pd intermediate. osti.gov |

| Catalyst-Substrate Interaction | Benzyl alcohol oxidation on graphene oxide | Elucidation of bond formation and stability of reactant-catalyst complexes. |

| Electronic Effects | Oxidation of substituted benzyl alcohols | Substituent's electron-donating or -withdrawing ability influences reaction rates. |

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions over time. While specific MD studies focusing solely on 3-methylbenzyl alcohol are limited, research on benzyl alcohol provides valuable insights into how solvents can influence its behavior and reactivity.

MD simulations have been used to investigate the interaction between benzyl alcohol and keratin (B1170402) in cosmetic formulations. rsc.org These simulations revealed a strong interaction between benzyl alcohol molecules and keratin chains, leading to a disorganization of the keratin structure. rsc.org The simulations also showed that benzyl alcohol molecules tend to locate near the hair model, and the degree of destabilization increases with the concentration of benzyl alcohol. rsc.org

In the context of chemical reactions, computational modeling, in general, has been crucial in understanding the influence of solvent effects on the energetics of alcohol oxidation intermediates and in identifying the rate-limiting steps. researchgate.net The interaction between catalysts and reactants is significantly influenced by the solvent, as water-induced effects can enhance these interactions. MD simulations, particularly ab initio MD (AIMD), can model the dynamic organization of solvent molecules and elucidate the importance of specific solvent molecules in liquid-phase reactions. osti.gov For example, MD simulations combined with machine learning have been used to predict solvent effects on acid-catalyzed reaction rates. osti.gov While classical MD is more common for larger systems and longer timescales, it can still provide valuable information on reactant-solvent interactions that influence reactivity. osti.gov

Advanced Applications in Organic Synthesis and Materials Science

Role as a Chemical Intermediate and Building Block

3-Methylbenzyl alcohol, also known as m-tolylmethanol, is a versatile aromatic alcohol with the chemical formula C₈H₁₀O. nih.gov Its structure, featuring a benzyl (B1604629) alcohol backbone with a methyl group at the meta-position of the benzene (B151609) ring, makes it a valuable intermediate in various chemical syntheses. ebi.ac.uk The hydroxyl functional group's reactivity is enhanced by its benzylic position, making it more susceptible to chemical transformations compared to simple aliphatic alcohols. vulcanchem.com

3-Methylbenzyl alcohol serves as a fundamental building block in the creation of more complex organic structures. chemimpex.com Its functional group reactivity allows it to be transformed into a variety of derivatives, such as esters and ethers, through reactions like Williamson ether synthesis. The compound is also utilized in gas-phase hydrogenation processes. chemicalbook.com For instance, it participates in the hydrogenation of isophthaldehyde over nickel catalysts, demonstrating its utility in producing more intricate molecules. chemicalbook.comguidechem.com Furthermore, its derivatives can undergo Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form biaryl methanols.

| Synthesis Type | Reactants/Conditions | Product Class |

| Esterification/Etherification | Carboxylic acids/Alkyl halides | Fragrance/Flavoring esters & ethers |

| Hydrogenation | Isophthaldehyde, Ni/SiO₂ catalyst | Complex alcohols |

| Suzuki-Miyaura Coupling | Aryl boronic acids, Triflate esters | Biaryl methanols |

| Williamson Ether Synthesis | Alkyl halides, Base | Benzyl ethers |

This table summarizes some of the key synthetic transformations involving 3-Methylbenzyl alcohol.

A significant application of 3-methylbenzyl alcohol is its use as a precursor in the synthesis of dialkyl aryl phosphates and dialkyl arylalkyl phosphates. vulcanchem.comchemicalbook.comlookchem.com These organophosphate compounds are synthesized by reacting 3-methylbenzyl alcohol with a suitable chlorophosphate, such as diethyl chlorophosphate or di-n-butyl chlorophosphate, typically in the presence of a base like pyridine. csulb.edu The resulting phosphate (B84403) esters have garnered significant interest in biochemical and pharmaceutical research. lookchem.comcsulb.edu

The role of 3-methylbenzyl alcohol as a synthetic intermediate extends prominently into the pharmaceutical industry. guidechem.commoneidechem.com It is a key starting material for producing compounds with potential therapeutic value. lookchem.com Specifically, the dialkyl aryl phosphates and dialkyl arylalkyl phosphates synthesized from it have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). chemicalbook.comlookchem.comcsulb.edu The inhibition of these enzymes is a key strategy in the development of drugs for neurological conditions. lookchem.com The di-n-butyl phosphate derivatives, in particular, have shown selective inhibition of BChE over AChE. csulb.edu

| Phosphate Derivative | Target Enzyme(s) | Potential Therapeutic Area |

| Dialkyl Aryl Phosphates | Acetylcholinesterase (AChE) | Neurological Disorders |

| Dialkyl Arylalkyl Phosphates | Butyrylcholinesterase (BChE) | Neurological Disorders |

This table highlights the pharmaceutical relevance of phosphate derivatives synthesized from 3-Methylbenzyl alcohol.

In addition to pharmaceuticals, 3-methylbenzyl alcohol and its derivatives are employed in the development of agrochemicals and other specialty chemicals. chemimpex.com Substituted benzyl alcohols have been investigated for their use as selective pre-emergent herbicides. google.com For example, certain formulations have shown efficacy in controlling the establishment of weeds like crabgrass. google.com The compound's versatile chemical nature also makes it a valuable building block for a range of specialty chemicals, including those used in the fragrance and flavor industries. vulcanchem.com

Application in Polymer Science

The utility of 3-methylbenzyl alcohol extends into materials science, where it and its derivatives are used in the field of polymer chemistry. chemimpex.comontosight.ai While it is classified chemically within a group that includes polymers, its primary role is as a monomer or a modifying agent to create advanced materials with specific properties. nih.govchemimpex.com

Derivatives of 3-methylbenzyl alcohol are incorporated into polymer formulations to improve the final material's characteristics. chemimpex.com For instance, related bromo-substituted benzyl alcohols can be integrated into polymer structures to enhance properties like thermal stability and mechanical strength. chemimpex.com Similarly, amino-substituted versions are used to modify polymers for applications in coatings and adhesives. chemimpex.com The strategic incorporation of fragments like the 3-methylbenzyl group into complex polymer structures, such as those involving silsesquioxanes, represents a method for creating advanced materials with highly specialized functions for use in therapeutic agents or coatings. acs.org

Preparation of Polycarbonates

The synthesis of polycarbonates, a class of high-performance thermoplastics, often proceeds via the ring-opening polymerization (ROP) of cyclic carbonate monomers. This process requires an initiator, typically a small molecule containing a hydroxyl group, which starts the polymerization chain reaction. The choice of initiator is crucial as it becomes incorporated into the final polymer structure and can influence the polymerization kinetics and the properties of the resulting material.

In the field of organocatalytic ROP for creating advanced and sustainable polycarbonates from various monomers (including those derived from natural products like glucose, D-mannose, and d-glucal), extensive research highlights the use of a specific initiator. acs.orgnih.govacs.orgpolympart.com Numerous studies have successfully employed 4-methylbenzyl alcohol as the initiator in conjunction with organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to produce well-defined polycarbonates with controlled molecular weights and narrow dispersity. nih.govpolympart.comrsc.org These polymerizations are noted for their efficiency, often achieving high monomer conversion in short reaction times under mild conditions. acs.orgpolympart.com

However, a thorough review of scientific literature reveals a conspicuous absence of 3-methylbenzyl alcohol being used for this specific application. While its isomer, 4-methylbenzyl alcohol, is a well-documented and preferred initiator in numerous published studies on polycarbonate synthesis, there is currently no available research demonstrating the use of 3-methylbenzyl alcohol as an initiator for the preparation of polycarbonates via ring-opening polymerization or other methods.

Synthesis of Chiral Intermediates and Catalysts

While 3-methylbenzyl alcohol is an achiral molecule, it serves as a valuable prochiral precursor in the synthesis of enantiomerically pure chiral intermediates and catalysts, which are fundamental to modern asymmetric synthesis in the pharmaceutical and fine chemical industries. The generation of a stereogenic center at the carbinol carbon transforms the molecule into a valuable chiral building block.

Key strategies for this transformation include biocatalytic reduction and chemical derivatization into chiral ligands.

Biocatalytic Asymmetric Reduction

One of the most effective methods for producing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. In this approach, 3-methylacetophenone is reduced to form either (R)- or (S)-3-methylbenzyl alcohol. This transformation is often accomplished with high enantioselectivity using whole-cell biocatalysts or isolated enzymes (ketoreductases).

Research on analogous structures demonstrates the power of this method. For instance, a study on the biocatalysis of various organochalcogeno acetophenones using enzymes from Daucus carota root showed that meta-substituted ketones could be reduced to their corresponding chiral alcohols with excellent enantiomeric excess (>99%) and high conversion rates. researchgate.net This principle of using alcohol dehydrogenases and their cofactors from biological sources is a widely applied green chemistry approach for creating chiral alcohols. researchgate.netresearchgate.net The stereochemical outcome of the reduction is highly specific, adhering to Prelog's rule, which allows for the selective synthesis of the desired enantiomer. researchgate.net

Derivatization into Chiral Ligands and Intermediates

3-Methylbenzyl alcohol can be used as a starting material to synthesize more complex molecules that function as chiral auxiliaries or ligands for metal-catalyzed asymmetric reactions. The synthesis of chiral ligands is crucial, as these molecules can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. thieme-connect.com

A general and powerful method involves converting the benzyl alcohol into a benzyl azide (B81097), which can then be reduced to a chiral amine. For example, the use of diphenylphosphoryl azide (DPPA) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can convert a benzyl alcohol into its corresponding azide with stereochemical control, which is then readily transformed into a chiral amine ligand. thieme-connect.com These chiral amines are precursors to a wide variety of important catalysts.

Furthermore, 3-methylbenzyl alcohol is a known precursor to a range of downstream products that can be utilized in further chiral syntheses. lookchem.com The data below highlights some of these derivatives.

These derivatives can be employed in various synthetic routes, such as the construction of chiral β-amino alcohol derivatives through stereodivergent reactions, which are valuable scaffolds in many pharmaceutical compounds. nih.gov

Compound Reference Table

Biological and Biomedical Research Applications

Enzyme Inhibition Studies

The ability of 3-Methylbenzyl alcohol and its derivatives to interact with and inhibit specific enzymes is a significant area of research. These studies explore its potential to modulate biological pathways critical in both pharmacology and toxicology.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

3-Methylbenzyl alcohol serves as a precursor or key intermediate in the synthesis of dialkyl aryl phosphates and dialkyl arylalkyl phosphates. researchgate.netacs.org These synthesized phosphate (B84403) compounds have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netacs.orguab.cat The inhibition of these cholinesterase enzymes is a key strategy in the development of therapeutic agents for neurological conditions characterized by cholinergic deficits, such as Alzheimer's disease. researchgate.netethz.ch Research indicates that by acting as a building block for these more complex inhibitors, 3-Methylbenzyl alcohol is valuable in the development of drugs targeting the cholinergic system. acs.org

Inhibition of Cytochrome P-450 Isozymes (CYPs 2B1, 2E1, 4B1)

Direct investigation into the effects of 3-Methylbenzyl alcohol on metabolic enzymes has revealed its inhibitory action on specific cytochrome P-450 (CYP) isozymes. mdpi.com In one study, a single 6-hour inhalation exposure of rats to 3-Methylbenzyl alcohol (referred to as 3-MBA in the study) resulted in a dose-dependent inhibition of specific CYP isozymes in the lungs and nasal mucosa. mdpi.com

In the lungs, 3-Methylbenzyl alcohol inhalation inhibited CYPs 2B1 and 4B1 in a dose-dependent manner. mdpi.com In the nasal mucosa, it dose-dependently inhibited CYPs 2E1 and 4B1. mdpi.com This research highlights the compound's ability to selectively alter the activity of crucial metabolic enzymes in a dose-dependent and organ-specific way, which could have implications for the metabolism of other co-administered xenobiotics. mdpi.com

Table 1: Effect of 3-Methylbenzyl Alcohol Inhalation on Rat Respiratory-Tract Cytochrome P-450 Isozymes Data derived from a study involving a single 6-hour inhalation exposure. mdpi.com

| Tissue | CYP Isozyme | Observed Effect | Nature of Effect |

|---|---|---|---|

| Lung | CYP 2B1 | Inhibition | Dose-dependent |

| CYP 4B1 | Inhibition | Dose-dependent | |

| Nasal Mucosa | CYP 2E1 | Inhibition | Dose-dependent |

| CYP 4B1 | Inhibition | Dose-dependent |

Branched-chain amino acid aminotransferases (BCAT1) Inhibition

Branched-chain amino acid aminotransferases (BCATs), particularly the cytosolic isoform BCAT1, are crucial enzymes in the metabolism of branched-chain amino acids (BCAAs). researchgate.netmdpi.com These enzymes are upregulated in various diseases, including certain types of cancer, making them a potential therapeutic target. researchgate.netmdpi.com The search for effective BCAT1 inhibitors is an active area of research, with compounds such as γ-aminobutyric acid (GABA) derivatives being investigated. researchgate.netmdpi.com While the oxidation of benzyl (B1604629) alcohols is a fundamental reaction in creating diverse organic compounds, current research has not specifically identified 3-Methylbenzyl alcohol as a direct inhibitor of BCAT1. researchgate.net The development of BCAT inhibitors is a significant focus, but studies directly linking 3-Methylbenzyl alcohol to this activity are not prominent in the available literature. nih.gov

Antimicrobial Activity Investigations

The antimicrobial properties of benzyl alcohol and its derivatives are well-recognized, leading to research into their efficacy against various pathogens.

Studies on Benzyl Alcohol Derivatives

Benzyl alcohol and its derivatives are known to possess antibacterial and antifungal properties. nih.gov This general antimicrobial activity has led to their use in various applications, including as preservatives in pharmaceutical formulations. nih.gov The mechanism of action often involves the disruption of microbial cell membranes, which leads to cell lysis and death. researchgate.net The structural characteristics of these aromatic alcohols, including their lipophilicity, allow them to integrate into and disrupt the integrity of these membranes. researchgate.net

Antifungal and Antibacterial Activity of Derivatives

Specific studies have highlighted the antimicrobial potential of 3-Methylbenzyl alcohol and its derivatives. Research has shown that 3-Methylbenzyl alcohol can enhance the effectiveness of other antimicrobial agents against the fungus Aspergillus niger. researchgate.net One investigation assessed its direct antifungal properties against Aspergillus niger, measuring the zone of inhibition at various concentrations. researchgate.net

**Table 2: Antifungal Activity of 3-Methylbenzyl Alcohol against Aspergillus niger*** *Data from a study assessing the minimum inhibitory concentration (MIC). researchgate.net

| Concentration (mg/L) | Zone of Inhibition (mm) |

|---|---|

| 0 | 0 |

| 50 | 10 |

| 100 | 25 |

| 200 | 40 |

Furthermore, more complex derivatives incorporating the 3-methylbenzyl structure have shown antimicrobial activity. For example, a synthesized quinoline (B57606) derivative featuring a 4-methylbenzyloxy group demonstrated good activity against Proteus mirabilis and Aspergillus niger. nih.gov These findings indicate that the 3-methylbenzyl moiety can be a valuable component in the design of novel antimicrobial agents.

Metabolic Pathways and Biotransformation

The environmental fate and biotechnological potential of 3-methylbenzyl alcohol are closely linked to its metabolism by various microorganisms. These organisms have evolved sophisticated enzymatic pathways to break down aromatic compounds, including substituted benzyl alcohols.

Pseudomonas putida mt-2, which harbors the TOL plasmid pWW0, is a well-studied bacterium capable of degrading aromatic hydrocarbons like toluene (B28343) and xylenes. researchgate.net The degradation pathway, known as the TOL pathway, involves a series of enzymatic steps that convert these compounds into intermediates of central metabolism. nih.govasm.org The degradation process consists of two main parts: the "upper pathway" which converts the initial substrate to a benzoate (B1203000) derivative, and the "lower pathway" which involves the cleavage of the aromatic ring. nih.govasm.org

The upper TOL pathway enzymes are responsible for the sequential oxidation of the methyl group of toluene or xylene. nih.gov For m-xylene (B151644), this process leads to the formation of 3-methylbenzyl alcohol. The enzymes involved include xylene monooxygenase (encoded by xylAM or xylMA) and benzyl alcohol dehydrogenase (encoded by xylB). nih.govnih.gov Specifically, 3-methylbenzyl alcohol acts as an intermediate in this pathway and is a known inducer of the system. nih.gov The functionality of these enzymes has been verified in vivo; for instance, the activity of xylene monooxygenase can be demonstrated by the conversion of indole (B1671886) to indigo (B80030) in the presence of 3-methylbenzyl alcohol. asm.org

In Pseudomonas putida, the degradation of benzyl alcohol can be inhibited by the presence of more favorable carbon sources like glucose, a phenomenon known as catabolite repression. psu.edu This regulation occurs at the level of gene expression, specifically targeting the promoters of the xyl catabolic operons. psu.edu

The microbial metabolism of 3-methylbenzyl alcohol yields specific oxidation products. In the context of the Pseudomonas putida TOL pathway, 3-methylbenzyl alcohol is oxidized to 3-methylbenzaldehyde (B113406) and subsequently to 3-methylbenzoate (B1238549) (also known as m-toluate). researchgate.netnih.govnih.gov Studies have shown that when fully induced cells of P. putida are supplied with 3-methylbenzyl alcohol, there is a transient accumulation of 3-methylbenzoate. researchgate.net This conversion is carried out by the enzymes benzyl alcohol dehydrogenase (xylB) and benzaldehyde (B42025) dehydrogenase (xylC). nih.govnih.gov The production of m-toluate is a key step, as this compound acts as an effector that activates the regulator XylS, which in turn induces the expression of the lower (meta) pathway enzymes needed for ring cleavage. nih.govnih.gov

In other microorganisms, such as Rhodococcus sp. strain DK17, the bioconversion of m-xylene can lead to different products. The use of o-xylene (B151617) dioxygenase from this bacterium results in the production of both 3-methylbenzyl alcohol and 2,4-dimethylphenol, typically in a 9:1 ratio. nih.gov Similarly, Rhodococcus sp. strain B3 has been found to metabolize o-xylene through two simultaneous inducible pathways. One of these pathways involves the oxidation of a methyl group to form 2-methylbenzyl alcohol, which is then converted to 3-methylcatechol. manchester.ac.uk

Dioxygenases are critical enzymes in the aerobic degradation of aromatic compounds, catalyzing the incorporation of both atoms of molecular oxygen into the substrate. The o-xylene dioxygenase from Rhodococcus sp. strain DK17 is a notable example, demonstrating a unique ability for regioselective hydroxylation. nih.govjmb.or.kr When this enzyme acts on m-xylene, it can perform both benzylic and aryl hydroxylation, yielding 3-methylbenzyl alcohol and 2,4-dimethylphenol. nih.gov Molecular modeling suggests that the orientation of the m-xylene molecule within the enzyme's active site determines the product. nih.gov If the molecule exposes its methyl group to the catalytic center, 3-methylbenzyl alcohol is formed. nih.gov This enzyme's versatility makes it a promising biocatalyst for developing new chemicals. jmb.or.kr

Pharmacological Applications and Therapeutic Potential

While 3-methylbenzyl alcohol itself is primarily recognized as a versatile intermediate in chemical synthesis, its structural framework is relevant in the development of new pharmacologically active agents. Research has focused more on derivatives of methylbenzyl alcohol for specific therapeutic applications.

Derivatives of 3-methylbenzyl alcohol serve as key intermediates and building blocks in the synthesis of a range of pharmaceuticals. chemimpex.comchemimpex.com For example, 3-Amino-4-methylbenzyl alcohol is a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Similarly, 4-Methoxy-3-methylbenzyl alcohol is used as a starting material for synthesizing various new drugs and has been investigated for its potential anticancer properties. lookchem.com Another derivative, 3,4-dipivaloxy-α-[(isopropylamino)methyl]benzyl alcohol, has been developed as a therapeutic agent for conditions like bronchial asthma, valued for its increased stability and solubility. google.com

The methylbenzyl alcohol scaffold appears in compounds investigated for anti-inflammatory and analgesic properties. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of medications used to treat pain and inflammation, though their use can be associated with adverse effects. tandfonline.combiointerfaceresearch.com The search for new agents with improved profiles is ongoing. biointerfaceresearch.com

In this context, specific halogenated derivatives of methylbenzyl alcohol are of interest. For instance, 4-Bromo-3-methylbenzyl alcohol is described as an important intermediate in the synthesis of various pharmaceuticals, specifically in the development of anti-inflammatory and analgesic medications. chemimpex.com Additionally, (2,5-Dimethoxy-3-methylphenyl)methanol, another related structure, has been noted to exhibit potential anti-inflammatory and analgesic properties. smolecule.com These examples highlight the utility of the substituted benzyl alcohol motif as a foundational structure for designing new therapeutic compounds with pain-relieving and anti-inflammatory potential.

Chiral Intermediates for Drug Synthesis

Chirality is a critical aspect in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles. nih.gov The synthesis of single-enantiomer drugs has become a primary focus in the pharmaceutical industry to improve efficacy and reduce potential side effects. nih.govmdpi.com Biocatalytic processes, utilizing enzymes or whole microorganisms, are often favored for producing chiral intermediates due to their high enantioselectivity and regioselectivity, operating under mild conditions that prevent isomerization and racemization. nih.gov

Chiral alcohols are crucial building blocks in the synthesis of many pharmaceuticals. nih.govmdpi.com For instance, the enzymatic reduction of ketones to their corresponding chiral alcohols is a common strategy. (S)-4-chloro-3-hydroxybutanoic acid methyl ester, a key chiral intermediate for HMG CoA reductase inhibitors, is produced via the reduction of its corresponding ketoester by Geotrichum candidum. nih.gov Similarly, (S)-3,5-bistrifluoromethylphenyl ethanol (B145695), an intermediate for NK-1 receptor antagonists, is synthesized through the asymmetric enzymatic reduction of a ketone using an alcohol dehydrogenase from Rhodococcus erythropolis. nih.gov

While direct examples detailing the use of 3-methylbenzyl alcohol as a chiral intermediate for a specific marketed drug in the provided search results are not explicit, its structure as a primary aromatic alcohol makes it a relevant scaffold. nih.gov The principles of creating chiral centers, often through asymmetric reduction of a corresponding ketone (3-methyl-benzaldehyde) or enzymatic resolution, would apply. The synthesis of complex chiral molecules, such as anticancer agents, often relies on key chiral alcohol intermediates. For example, the synthesis of an IGF-1 receptor inhibitor utilized (S)-2-chloro-1-(3-chlorophenyl)ethanol, produced via microbial reduction, as a vital chiral building block. nih.govmdpi.com This highlights the established pathways through which substituted benzyl alcohols can serve as essential chiral precursors in pharmaceutical manufacturing.

Investigations into Antihypertensive Agents (e.g., Nebivolol Synthesis)

3-Methylbenzyl alcohol and its derivatives have been investigated for their role in the synthesis and activity of antihypertensive agents.

One of the most notable applications is in the synthesis of Nebivolol, a third-generation β-adrenergic receptor antagonist used to treat high blood pressure. biosynth.comtezu.ernet.in Nebivolol is marketed as a racemic mixture of the (S,R,R,R)- and (R,S,S,S)-enantiomers. tezu.ernet.in The (S,R,R,R)-isomer is a potent β1-adrenergic receptor blocker, while the (R,S,S,S)-isomer enhances its therapeutic effect. tezu.ernet.in Various synthetic routes to Nebivolol have been developed, some of which involve intermediates structurally related to benzyl alcohol. For example, the synthesis can involve the reaction of key epoxide intermediates, such as (±)-[1S(S)]-6-fluoro-3, 4-dihydro-2-oxiranyl -2H-1-benzopyran, with an amine. epo.org In some patented processes, a benzylated intermediate, (±)-[1S(R)]-6-fluoro-3, 4-dihydro-α-[[(phenylmethyl) amino] methyl] -2H-1-benzopyran-2-methanol, is a crucial component. epo.org This highlights the utility of benzyl-type structures in constructing the complex architecture of Nebivolol.

Furthermore, research has explored other benzyl derivatives for their antihypertensive properties. A study on benzyl benzoate derivatives found that a meta-methyl derivative, specifically 3-methylbenzyl 2'-nitrobenzoate, exhibited approximately 10-fold higher activity in inhibiting angiotensin II signaling than benzyl benzoate itself. researchgate.net An in vivo study confirmed that benzyl benzoate could significantly suppress angiotensin II-induced hypertension in mice. researchgate.net Additionally, a series of 3-benzyl-2-substituted-3H- Current time information in Santa Cruz, CA, US.lookchem.comtriazolo[5,1-b]quinazolin-9-ones were synthesized and evaluated for their antihypertensive activity. nih.gov All tested compounds showed significant activity, with one derivative, 3-benzyl-2-methyl-3H- Current time information in Santa Cruz, CA, US.lookchem.comtriazolo[5,1-b] quinazolin-9-one, demonstrating potency greater than the standard drug, prazosin. nih.gov

Computational Approaches in Biological Research

Molecular Docking Studies for Biological Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scholarsresearchlibrary.com It is widely used in drug design to understand the interactions between a ligand, such as a derivative of 3-methylbenzyl alcohol, and its biological target, typically a protein receptor. scholarsresearchlibrary.comdergipark.org.tr

Several studies have utilized molecular docking to investigate the biological potential of compounds derived from or related to 3-methylbenzyl alcohol. For example, docking studies were performed on synthesized benzyl alcohol derivatives to evaluate their binding to the glucosamine-6-phosphate synthase (GlcN-6-P) active site, a target for antibacterial agents. dergipark.org.tr The results showed that the synthesized compounds fit well within the receptor's active site, forming hydrogen bonds with amino acid residues, and the most active compound also exhibited a low binding energy, suggesting a strong interaction. dergipark.org.tr

In another study, novel thiazolidin-4-one derivatives incorporating a 3-methylbenzyl moiety were synthesized and subjected to molecular docking against the GlcN-6P receptor (PDB: 2VF5). biointerfaceresearch.com The docking analysis helped to rationalize the observed antimicrobial activity by showing how the compounds bind within the active site. biointerfaceresearch.com Similarly, docking studies of (3E)-3-(4-methylbenzylidene)-3,4-dihydro-2H-chromen-2-one, a structurally related compound, showed that it binds effectively in the active site of the enzyme tankyrase, an anticancer target, with interactions comparable to a known warfarin (B611796) derivative. nih.gov

These computational studies provide valuable insights into the mechanism of action at a molecular level. They help in identifying key structural features responsible for biological activity and guide the design of more potent and selective therapeutic agents. nih.govresearchgate.net

Table of Research Findings from Molecular Docking Studies

| Compound Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Benzyl alcohol derivatives | Glucosamine-6-phosphate synthase (GlcN-6-P) | Compounds fit into the active site, forming hydrogen bonds. The most active compound showed low binding energy. | dergipark.org.tr |

| 5-(3-Methylbenzyl)-2-(thiophen-2-ylmethylenehydrazono)thiazolidin-4-one | Glucosamine-6-phosphate synthase (GlcN-6-P) (PDB: 2VF5) | Docking was used to predict and rationalize the antimicrobial potential of the synthesized compounds. | biointerfaceresearch.com |

| (3E)-3-(4-methylbenzylidene)-3,4-dihydro-2H-chromen-2-one | Tankyrase | Binds well in the active site, with interactions comparable to a warfarin derivative. Supports potential anticancer activity. | nih.gov |

| 1,4,5-trisubstituted 1,2,3-triazole ethanol derivatives | Mycobacterium tuberculosis enoylreductase (INHA) (PDB: 4TZT) | Compounds displayed good docking energies, suggesting potential as antimycobacterial agents. | researchgate.net |

Analytical Chemistry Research and Detection Methods

Chromatographic Techniques for Analysis